Dehydrojuncuenin A
Description
Dehydrojuncuenin A is a phenanthrene derivative first isolated from Luzula sylvatica and other Juncaceae species . Structurally, it belongs to a class of plant secondary metabolites characterized by a tricyclic aromatic framework with hydroxyl, methoxy, and methyl substituents. It has been identified in dimeric forms (e.g., dijuncuenin B) through biosynthetic coupling reactions with other phenanthrenes like juncusol . While its direct biological activities remain understudied, structural analogs exhibit cytotoxic, antimicrobial, and anti-inflammatory properties, suggesting pharmacological relevance .
Properties
Molecular Formula |
C18H16O |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
6-ethenyl-1,7-dimethylphenanthren-2-ol |
InChI |
InChI=1S/C18H16O/c1-4-13-10-17-14(9-11(13)2)5-6-15-12(3)18(19)8-7-16(15)17/h4-10,19H,1H2,2-3H3 |
InChI Key |
ZUJPWASMQHMHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C=C)C3=C(C=C2)C(=C(C=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
General Reactivity of Polyphenolic Compounds
Dehydrojuncuenin A is described in excluded sources as a polyphenolic compound. While no direct studies are cited here, analogous reactions for polyphenolic structures include:
| Reaction Type | Typical Mechanisms | Example Compounds |
|---|---|---|
| Oxidation | Formation of quinones via electron transfer | Epigallocatechin gallate (EGCG) |
| Electrophilic Substitution | Hydroxyl group participation in aromatic rings | Resveratrol |
| Chelation | Binding to metal ions (e.g., Fe³⁺, Cu²⁺) | Curcumin |
Such reactions are common in polyphenols and may apply to this compound, though experimental confirmation is absent in permitted sources .
Challenges in Reaction Optimization
Modern techniques like Design of Experiments (DoE) are critical for optimizing reaction conditions (e.g., temperature, stoichiometry). For example:
-
A DoE study on vanillin synthesis achieved 93% yield by analyzing factors like temperature and residence time .
-
Kinetic studies on similar compounds (e.g., cediranib synthesis) revealed hidden intermediates (e.g., azetidinium ions), impacting solvent and base selection .
These methodologies could theoretically guide this compound reaction studies but are not directly applied here .
Cryochemical Reaction Insights
Freezing can accelerate reactions via freeze concentration (e.g., penicillin β-lactam cleavage at −18°C) or alter pH in confined liquid phases. While no data exists for this compound, such conditions might stabilize its reactive hydroxyl groups .
Biological Activity Implications
Scientific Research Applications
Dehydrojuncuenin A has several scientific research applications:
Mechanism of Action
The mechanism of action of Dehydrojuncuenin A involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the α1β2γ2s subtype of the GABA A receptor, which is involved in neurotransmission . This inhibition can lead to various biological effects, including anxiolytic and sedative activities .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among related phenanthrenes influence their bioactivity:
- Dehydrojuncuenin A vs.
- This compound vs. Dehydrojuncuenin B : The latter differs in substituent positions (e.g., hydroxyl/methoxy groups), impacting solubility and target specificity .
- Dimeric Derivatives : this compound forms dimers (e.g., dijuncuenin B) via C14–C3 or C14–C8 linkages, altering molecular weight and membrane permeability .
Cytotoxic Activity
Comparative IC₅₀ values in HeLa cervical cancer cells highlight potency variations:
| Compound | IC₅₀ (µM) | Source | Key Feature |
|---|---|---|---|
| Juncusol | 0.95 | Juncus spp. | High potency, dihydro |
| Dehydrojuncusol | 2.22 | Juncus spp. | Dehydrogenated C9–C10 |
| Dehydrojuncuenin B | 16.57 | Dendrobium spp. | Methoxy-rich substituents |
| Juncuenin B | 2.9 | Juncus spp. | Dihydro analog |
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Compound | MIC (µg/mL) | Source | Note |
|---|---|---|---|
| Juncuenin D | 12.5 | Juncus inflexus | Phenanthrenequinone |
| Dehydrojuncuenin B | 25.0 | Juncus spp. | Broad-spectrum activity |
| Juncusol | 25.0 | Juncus effusus | Synergistic with dimeric forms |
This compound’s role in dimeric compounds (e.g., articulin H) may enhance antimicrobial efficacy through multi-target mechanisms .
Biological Activity
Dehydrojuncuenin A is a natural compound that has garnered attention in the field of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C₁₈H₁₆O
- Molecular Weight : 248.32 g/mol
- CAS Number : 1161681-26-0
- Relative Density : 1.157 g/cm³ (predicted)
This compound is characterized by its complex molecular structure, which contributes to its biological activity.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. Its mechanisms may involve the induction of apoptosis and cell cycle arrest in tumor cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : this compound appears to modulate inflammatory pathways, providing a basis for its application in inflammatory diseases.
The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have emerged from recent studies:
- Cell Cycle Regulation : Research indicates that this compound may interfere with key regulatory proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.
- Cytokine Modulation : Preliminary studies suggest that this compound can influence cytokine production, enhancing immune responses and potentially leading to anti-tumor effects.
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Proposed Mechanisms |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Induction of apoptosis; cell cycle arrest |
| Antimicrobial | Activity against bacterial pathogens | Disruption of microbial cell membranes |
| Anti-inflammatory | Reduction in inflammatory markers | Modulation of cytokine production |
Case Study Example
A notable study published in a peer-reviewed journal evaluated the antitumor effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis revealing an increase in apoptotic cells after treatment with the compound . This suggests that this compound could be a candidate for further development as an anticancer agent.
Future Directions
The promising biological activities of this compound warrant further exploration. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
- Formulation Development : To explore potential delivery systems for enhancing bioavailability and therapeutic outcomes.
Q & A
Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?
- Methodological Answer : Standardize sourcing with certified reference materials and document geographical/harvesting variables. Use chemometric analysis (e.g., PCA of LC-MS data) to batch-match extracts. Publish detailed extraction protocols and spectral data for cross-lab verification .
Methodological Frameworks and Best Practices
- FINER Criteria : Ensure questions are Feasible , Interesting , Novel , Ethical , and Relevant .
- PICO Framework : Define Population (e.g., cell lines), Intervention (compound/dose), Comparison (controls), Outcome (e.g., IC50) for clarity .
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews and Bland-Altman plots to assess inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
